molecular formula C8H7ClN2O B13961779 2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B13961779
M. Wt: 182.61 g/mol
InChI Key: KLAFWJJZODIYSY-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant in water at 25°C has been reported . This method offers high yield and excellent chemoselectivity.

Chemical Reactions Analysis

2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of this compound can be achieved using manganese(II) triflate and tert-butyl hydroperoxide, leading to the formation of oxidized products . Substitution reactions can also be performed, where the chlorine atom can be replaced by other substituents under suitable conditions.

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of bioactive molecules. Its derivatives have shown potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory agents . Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be compared with other similar compounds such as 1H-pyrazolo[3,4-b]pyridines and 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one . These compounds share a similar core structure but differ in their substituents and functional groups. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-chloro-4-methyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H7ClN2O/c1-4-2-6(9)11-5-3-10-8(12)7(4)5/h2H,3H2,1H3,(H,10,12)

InChI Key

KLAFWJJZODIYSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC2)Cl

Origin of Product

United States

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